molecular formula C15H20N2O B2642646 1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one CAS No. 2176843-81-3

1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2642646
CAS No.: 2176843-81-3
M. Wt: 244.338
InChI Key: LFFLHKDIOFEBHZ-UHFFFAOYSA-N
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Description

1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 2-benzyl-4-methylpiperazine with propenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Benzylpiperazin-1-yl)prop-2-en-1-one
  • 1-(4-Methylpiperazin-1-yl)prop-2-en-1-one
  • 1-(2-Benzyl-4-methylpiperazin-1-yl)ethanone

Uniqueness

1-(2-Benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both benzyl and methyl groups on the piperazine ring enhances its potential for diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

1-(2-benzyl-4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)17-10-9-16(2)12-14(17)11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFLHKDIOFEBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CC2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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